tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a tetrazole ring, a cyclohexyl group, and a piperidine moiety, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
The synthesis of tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the piperidine and cyclohexyl groups. One common synthetic route involves the use of tert-butyl carbamate as a starting material, which is then reacted with cyclohexyl isocyanate and 1H-tetrazole under controlled conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The tetrazole ring and piperidine moiety can undergo nucleophilic substitution reactions with suitable reagents, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives
Wissenschaftliche Forschungsanwendungen
tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the compound acts as a ligand, coordinating with copper ions to facilitate the cycloaddition process. This results in the formation of triazole rings, which are important in various biological and chemical applications .
Vergleich Mit ähnlichen Verbindungen
tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate can be compared with other similar compounds, such as:
4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine: This compound is also a tetrazole-containing ligand used in coordination chemistry and has similar applications in the separation of trivalent actinides from lanthanides.
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound is used as a pharmaceutical intermediate and shares structural similarities with the piperidine moiety.
The uniqueness of this compound lies in its combination of the tetrazole ring, cyclohexyl group, and piperidine moiety, which provides it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H30N6O3 |
---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
tert-butyl N-[1-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H30N6O3/c1-17(2,3)27-16(26)20-14-7-11-23(12-8-14)15(25)18(9-5-4-6-10-18)24-13-19-21-22-24/h13-14H,4-12H2,1-3H3,(H,20,26) |
InChI-Schlüssel |
RWUQCBDXHWNETP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2(CCCCC2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.